4-(2-(Phenylthio)ethyl)pyridine
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Overview
Description
4-(2-(Phenylthio)ethyl)pyridine is an organic compound with the molecular formula C13H13NS. It consists of a pyridine ring substituted at the 4-position with a 2-(phenylthio)ethyl group.
Preparation Methods
The synthesis of 4-(2-(Phenylthio)ethyl)pyridine can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This method can be optimized using various catalysts and reaction conditions to improve yield and efficiency. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2-(Phenylthio)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the phenylthio group to a thiol or other reduced forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Phenylthio)ethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 4-(2-(Phenylthio)ethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-(Phenylthio)ethyl)pyridine can be compared with other similar compounds, such as:
Pyridine: The parent compound, which lacks the phenylthioethyl substitution.
Phenylthioethyl derivatives: Compounds with similar phenylthioethyl groups but different core structures.
Other substituted pyridines: Compounds with various substituents on the pyridine ring, such as halogens, alkyl groups, or other functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5104-00-7 |
---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
4-(2-phenylsulfanylethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-7,9-10H,8,11H2 |
InChI Key |
XFLNVXUSNWPNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=CC=NC=C2 |
Origin of Product |
United States |
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